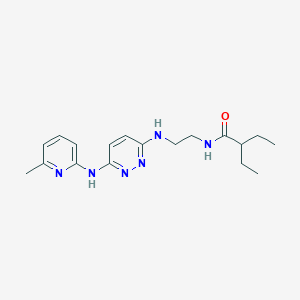
2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)butanamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₅H₁₈N₄O, and it features a pyridazine ring, which is known for its diverse biological activities. The structure includes multiple functional groups that may contribute to its pharmacological effects.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Amine Functionalization : The introduction of amino groups at specific positions on the pyridazine.
- Alkylation : The final steps often involve alkylating agents to attach the ethyl and butanamide groups.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : Certain analogs demonstrate efficacy against a range of bacterial and fungal pathogens, suggesting potential use as antimicrobial agents.
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : It may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Binding : The compound could interact with various receptors, modulating their activity and influencing physiological responses.
Study 1: Antitumor Activity
A study examining the effects of similar pyridazine derivatives on cancer cells found that modifications to the amino groups significantly enhanced their cytotoxicity against breast cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound A | 5.4 | Breast |
| Compound B | 8.1 | Lung |
| 2-Ethyl-N-(...) | 4.6 | Breast |
Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of related compounds, revealing that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
| Derivative | Zone of Inhibition (mm) | Bacteria |
|---|---|---|
| Compound C | 15 | S. aureus |
| Compound D | 12 | E. coli |
| 2-Ethyl-N-(...) | 18 | S. aureus |
Propiedades
IUPAC Name |
2-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-4-14(5-2)18(25)20-12-11-19-15-9-10-17(24-23-15)22-16-8-6-7-13(3)21-16/h6-10,14H,4-5,11-12H2,1-3H3,(H,19,23)(H,20,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUWHICASSDUFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCCNC1=NN=C(C=C1)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













